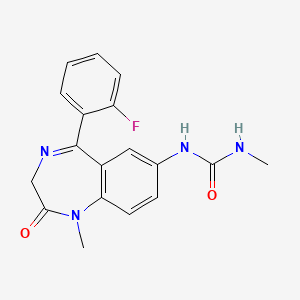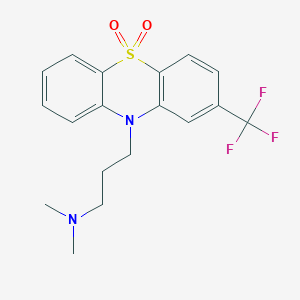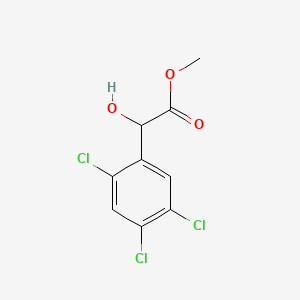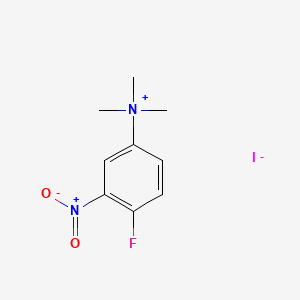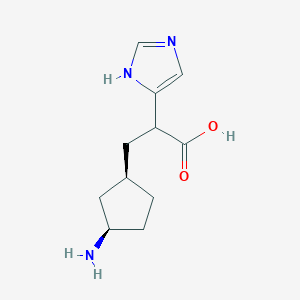
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid is a complex organic compound that features both an aminocyclopentyl group and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Aminocyclopentyl Group:
Imidazole Ring Formation: The imidazole ring can be synthesized through cyclization reactions involving precursors like glyoxal and ammonia.
Coupling Reactions: The final step often involves coupling the aminocyclopentyl group with the imidazole ring under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: Substitution reactions might occur at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, given the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where imidazole-containing compounds have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for compounds like 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves binding to specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A metabolite of histamine with an imidazole ring.
Uniqueness
What sets 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid apart is the combination of the aminocyclopentyl group with the imidazole ring, which may confer unique biological properties and synthetic utility.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c12-8-2-1-7(3-8)4-9(11(15)16)10-5-13-6-14-10/h5-9H,1-4,12H2,(H,13,14)(H,15,16)/t7-,8+,9?/m0/s1 |
InChI Key |
PZGUGILVGVOOKI-ZQTLJVIJSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(C2=CN=CN2)C(=O)O)N |
Canonical SMILES |
C1CC(CC1CC(C2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



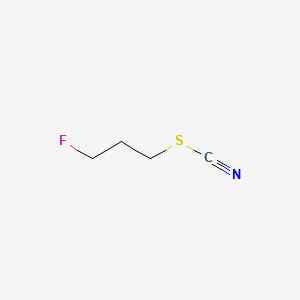
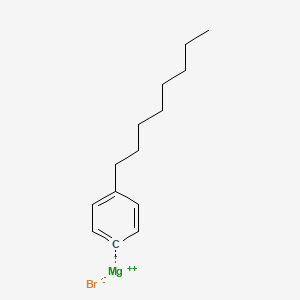

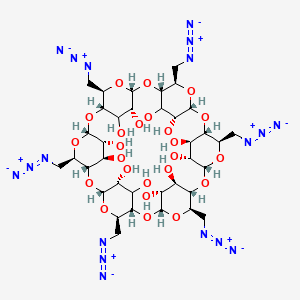
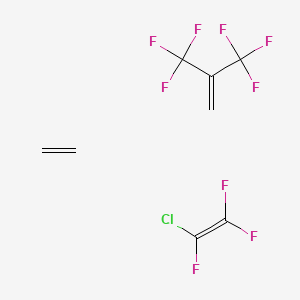
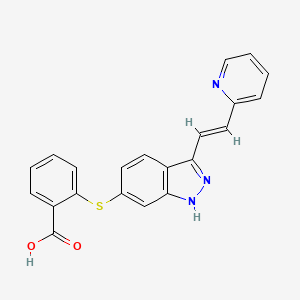
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

